

A Comparative Guide to Cross-Referencing Spectral Data of Fluorinated Benzyl Alcohols

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Compound of Interest

Compound Name: *2,3-Difluoro-4-methylbenzyl alcohol*

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For researchers and professionals in drug development, the precise characterization of fluorinated organic molecules is paramount. Fluorine's unique electronic properties can significantly influence a molecule's bioactivity, and thus, unambiguous identification is critical. This guide provides a comparative analysis of spectral data for a series of mono- and di-fluorinated benzyl alcohols, offering a valuable resource for cross-referencing and structural elucidation.

Comparative Spectral Data

The following tables summarize key spectral data (^1H NMR, ^{13}C NMR, ^{19}F NMR, and IR) for benzyl alcohol and its fluorinated derivatives. This data facilitates the comparison of chemical shifts (δ), coupling constants (J), and characteristic infrared absorption frequencies.

Table 1: ^1H NMR Spectral Data for Fluorinated Benzyl Alcohols in CDCl_3

| Compound | δ (ppm) - CH ₂ | δ (ppm) - OH | δ (ppm) - Aromatic Protons | J (Hz) |
|----------------------------|----------------------------------|---------------------|-----------------------------------|---------------------------------|
| Benzyl Alcohol | 4.67 | 2.66 | 7.22-7.46 (m, 5H) | |
| 2-Fluorobenzyl Alcohol | 4.62 | 3.47 | 6.88-7.52 (m, 4H) | |
| 3-Fluorobenzyl Alcohol | 4.52 | 3.52 | 6.92-7.24 (m, 4H) | J(A,F-19)=5.6, J(C,F-19)=9.6 |
| 4-Fluorobenzyl Alcohol | 4.58 | 2.15 | 6.95-7.30 (m, 4H) | |
| 2,4-Difluorobenzyl Alcohol | 4.69 | 1.83 | 6.75-7.38 (m, 3H) | |
| 2,6-Difluorobenzyl Alcohol | 4.81 | 1.85 | 6.88-7.30 (m, 3H) | |
| 3,4-Difluorobenzyl Alcohol | 4.62 | 1.75 | 7.05-7.20 (m, 3H) | |
| 3,5-Difluorobenzyl Alcohol | 4.64 | 1.80 | 6.70-6.90 (m, 3H) | |

Table 2: ¹³C NMR Spectral Data for Fluorinated Benzyl Alcohols in CDCl₃

| Compound | δ (ppm) - CH ₂ | δ (ppm) - C-OH | δ (ppm) - Aromatic Carbons | J (Hz) |
|----------------------------|----------------------------------|-----------------------|---|--|
| Benzyl Alcohol | 65.17 | 140.86 | 127.04, 127.63, 128.55 | |
| 2-Fluorobenzyl Alcohol | 58.9 (d) | 128.4 (d) | 115.2 (d), 124.3 (d), 129.2 (d), 129.8 (d), 160.0 (d) | J(C-F) = 5.9, J(C-F) = 15.6, J(C-F) = 2.9, J(C-F) = 3.9, J(C-F) = 246.1 |
| 3-Fluorobenzyl Alcohol | 64.5 (d) | 143.9 (d) | 114.2 (d), 114.5 (d), 122.6, 130.1 (d), 163.0 (d) | J(C-F) = 1.9, J(C-F) = 7.8, J(C-F) = 21.5, J(C-F) = 22.5, J(C-F) = 245.1 |
| 4-Fluorobenzyl Alcohol | 64.4 | 136.6 (d) | 115.3 (d), 128.8 (d), 162.2 (d) | J(C-F) = 3.8, J(C-F) = 21.5, J(C-F) = 8.8, J(C-F) = 245.1 |
| 2,4-Difluorobenzyl Alcohol | 58.5 (d) | 125.2 (dd) | 103.8 (t), 111.4 (dd), 131.2 (dd), 160.4 (dd), 162.4 (dd) | J(C-F) = 3.9, J(C-F) = 4.4, 15.6, J(C-F) = 25.6, J(C-F) = 3.9, 12.2, J(C-F) = 4.4, 8.3, J(C-F) = 12.2, 248.0, J(C-F) = 11.7, 250.0 |
| 3,5-Difluorobenzyl Alcohol | 64.1 | 145.1 (t) | 102.8 (t), 114.2 (dd), 163.2 (dd) | J(C-F) = 13.2, J(C-F) = 25.4, J(C-F) = 8.3, 13.2, J(C-F) = 13.2, 248.0 |

Table 3: ^{19}F NMR Spectral Data for Fluorinated Benzyl Alcohols

| Compound | Solvent | δ (ppm) |
|-----------------------------------|--------------------|----------------|
| 4-Fluorobenzyl Alcohol | DMSO- d_6 | -117.8 |
| 4-(Trifluoromethyl)benzyl alcohol | CDCl_3 | -62.8 |
| 3,5-Difluorobenzyl alcohol | Not Specified | -111.5 |

Table 4: Key IR Absorption Frequencies (cm^{-1}) for Fluorinated Benzyl Alcohols

| Compound | O-H Stretch | C-H (sp^3) Stretch | C-O Stretch | C-F Stretch |
|----------------------------|---------------|-------------------------------|---------------|---------------|
| Benzyl Alcohol | ~3334 (broad) | ~2870, 2931 | ~1017 | - |
| 2-Fluorobenzyl Alcohol | ~3350 (broad) | ~2900 | ~1030 | ~1230 |
| 2,6-Difluorobenzyl Alcohol | ~3600 (sharp) | ~2900 | ~1040 | ~1240 |
| 3,4-Difluorobenzyl Alcohol | Not Specified | Not Specified | Not Specified | Not Specified |
| 3,5-Difluorobenzyl Alcohol | Not Specified | Not Specified | Not Specified | Not Specified |

Table 5: Mass Spectrometry Key Fragments (m/z) for Benzyl Alcohol

| Compound | Molecular Ion (M^+) | M-1 (Loss of H) | M-17 (Loss of OH) | M-18 (Loss of H_2O) | Tropylium Ion |
|----------------|--------------------------------|-----------------|-------------------|--------------------------------------|---------------|
| Benzyl Alcohol | 108 | 107 | 91 | 90 | 91 |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Samples are typically prepared by dissolving 5-10 mg of the fluorinated benzyl alcohol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.^[1] The choice of solvent can influence chemical shifts, so consistency is key for comparison.^[2]
- **Instrumentation:** Spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher for ^1H NMR.
- **^1H NMR:** Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- **^{13}C NMR:** Proton-decoupled spectra are typically acquired to simplify the spectrum to a single peak for each unique carbon.
- **^{19}F NMR:** ^{19}F NMR spectra are acquired with proton decoupling. Chemical shifts are referenced to an external standard such as CFCl_3 ($\delta = 0$ ppm). The large chemical shift range of ^{19}F NMR makes it a powerful tool for distinguishing between different fluorinated compounds.^[3]^[4]^[5]

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples like benzyl alcohols, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates to form a thin film.^[6]^[7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal.^[8]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Spectra are

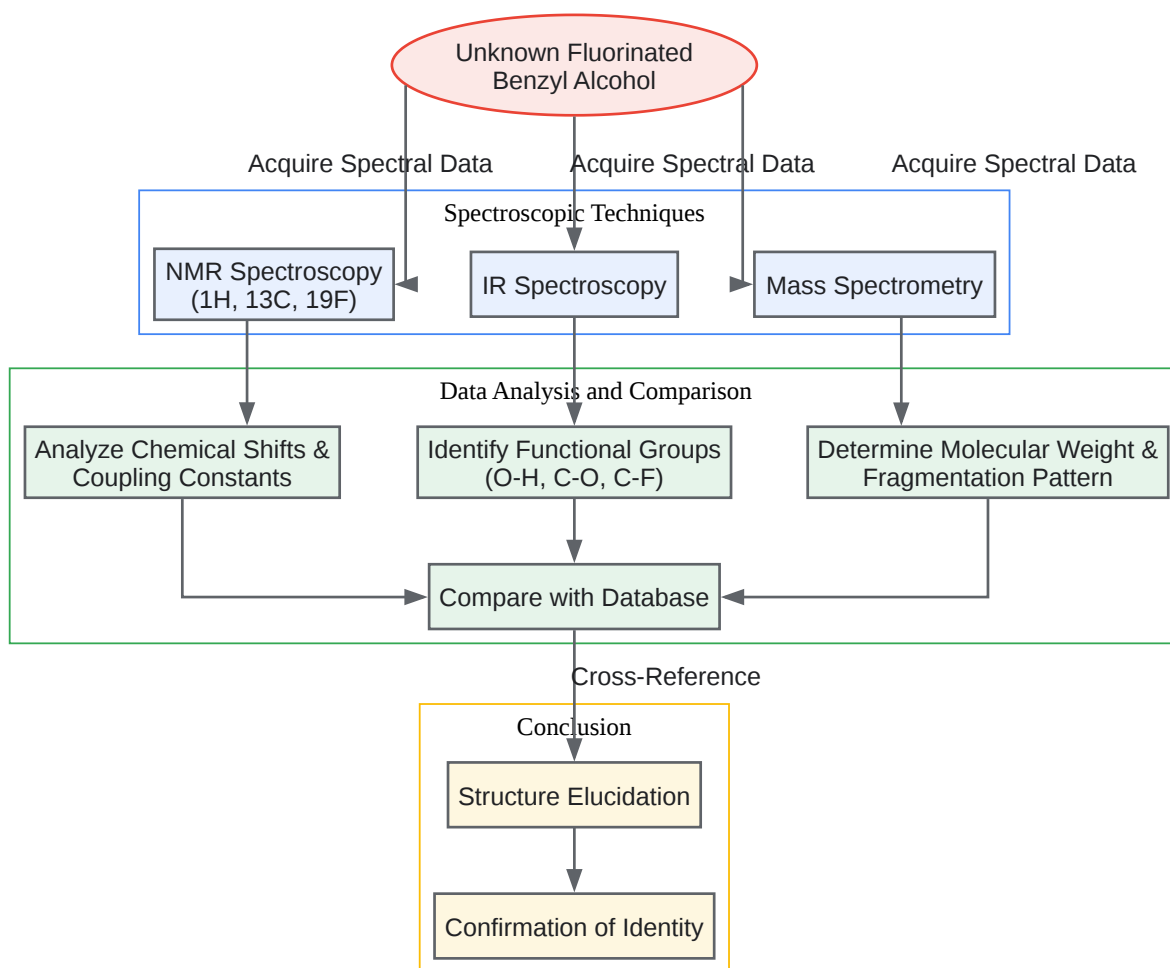
typically recorded from 4000 to 400 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Samples are typically diluted in a volatile organic solvent such as methanol or dichloromethane before injection.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer is used.
- **GC Parameters:**
 - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS) is commonly used.
 - **Injector Temperature:** Typically set around 250-280°C.
 - **Oven Program:** A temperature gradient is used to separate the components of the sample. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 280-300°C.
 - **Carrier Gas:** Helium is typically used as the carrier gas at a constant flow rate.
- **MS Parameters:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
 - **Mass Analyzer:** A quadrupole or ion trap analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
 - **Scan Range:** A typical scan range is from m/z 40 to 400.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for identifying and cross-referencing a fluorinated benzyl alcohol using the spectral data provided in this guide.



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Caption: Workflow for spectral data cross-referencing.

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